N-[3-(1,2,4-triazol-1-yl)propyl]-3-azaspiro[5.5]undecan-9-amine
Description
N-[3-(1,2,4-triazol-1-yl)propyl]-3-azaspiro[55]undecan-9-amine is a synthetic compound that features a triazole ring and a spirocyclic amine structure
Properties
IUPAC Name |
N-[3-(1,2,4-triazol-1-yl)propyl]-3-azaspiro[5.5]undecan-9-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27N5/c1(11-20-13-17-12-19-20)8-18-14-2-4-15(5-3-14)6-9-16-10-7-15/h12-14,16,18H,1-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPVWEWQTZJMMOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1NCCCN3C=NC=N3)CCNCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.41 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1,2,4-triazol-1-yl)propyl]-3-azaspiro[5.5]undecan-9-amine typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazines and acylamidine intermediates.
Attachment of the Propyl Chain: The propyl chain is introduced through nucleophilic substitution reactions, often using alkyl halides as reagents.
Formation of the Spirocyclic Structure: The spirocyclic amine is formed through a series of cyclization reactions, often involving the use of microwave irradiation to enhance reaction rates.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
N-[3-(1,2,4-triazol-1-yl)propyl]-3-azaspiro[5.5]undecan-9-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further utilized in different applications.
Scientific Research Applications
N-[3-(1,2,4-triazol-1-yl)propyl]-3-azaspiro[5.5]undecan-9-amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antifungal and anticancer agent due to its ability to inhibit specific enzymes and pathways.
Materials Science: It is used in the development of new materials with unique properties, such as enhanced thermal stability and mechanical strength.
Biological Research: The compound is utilized in studies involving enzyme inhibition and protein-ligand interactions.
Industrial Applications: It is explored for use in the synthesis of advanced polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-[3-(1,2,4-triazol-1-yl)propyl]-3-azaspiro[5.5]undecan-9-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring can form hydrogen bonds and hydrophobic interactions with amino acid residues in the active sites of enzymes, leading to inhibition of enzyme activity . Additionally, the spirocyclic structure may enhance the compound’s binding affinity and selectivity for certain targets .
Comparison with Similar Compounds
Similar Compounds
- 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides
- (3-nitro-1H-1,2,4-triazol-1-yl)-NNO-azoxy]furazans
- 1H-1,2,3-triazole analogs
Uniqueness
N-[3-(1,2,4-triazol-1-yl)propyl]-3-azaspiro[5.5]undecan-9-amine is unique due to its combination of a triazole ring and a spirocyclic amine structure. This dual functionality provides the compound with enhanced chemical stability and the ability to interact with a wide range of molecular targets, making it a versatile compound for various applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
